Clavamox
Overview
Description
Clavamox, also known by its generic name amoxicillin clavulanate, is a combination drug that consists of two active ingredients: amoxicillin and clavulanate potassium . Amoxicillin is an antibiotic that falls under the penicillin family, while clavulanate potassium acts as a beta-lactamase inhibitor, enhancing the efficacy of amoxicillin . Clavamox is commonly prescribed by veterinarians to treat various bacterial infections in dogs and cats .
Synthesis Analysis
Clavulanate is a bicyclic β-lactam that does not possess either the penicillin or cephalosporin nucleus. It is a metabolite found in cultures of Streptomyces clavuligerus and was isolated during the early 1970s through a program of natural product screening designed to discover potential inhibitors of β-lactamases .Molecular Structure Analysis
The β-lactam like structure of clavulanic acid looks structurally similar to penicillin, but the biosynthesis of this molecule involves a different biochemical pathway .Chemical Reactions Analysis
The chemical formula of Clavamox is C24H27KN4O10S .Physical And Chemical Properties Analysis
Amoxicillin and clavulanic acid are suitable for administration via continuous infusion when prepared, stored, and administered in separate containers . Temperature significantly affects amoxicillin and clavulanic acid stability .Scientific Research Applications
Treatment of Otitis Media in Children : Clavamox has shown excellent efficacy and safety in treating otitis media in children. A postmarketing surveillance study demonstrated a high efficacy rate (95.2%) in treated subjects, with significant clinical improvement in major symptoms of otitis media. This indicates Clavamox's clinical usefulness in pediatric otitis media treatment (Sugita et al., 2007).
Genetic Transformation in Plants : In a study on genetic transformation of chrysanthemum, Clavamox was used to suppress Agrobacterium growth in infected plant explants. It was found to be the most suitable antibiotic for shoot regeneration, indicating its potential application in plant biotechnology (Naing et al., 2016).
Pharmacokinetics in Animals : Research on domestic chickens examined the pharmacokinetics of orally administered Clavamox. This study highlighted its implications in veterinary medicine, particularly in understanding drug residue and withdrawal recommendations for domestic chickens (Shannon et al., 2020).
Plant Regeneration : Clavamox was studied for its effects on in vitro plant regeneration. It demonstrated less inhibitory effects on shoot number per explant compared to other antibiotics, suggesting its usefulness in plant tissue culture and genetic transformation studies (Naing et al., 2014).
Safety And Hazards
Future Directions
Despite its popular use for 40 years, few pharmacokinetic/pharmacodynamic (PK/PD) studies were undertaken to justify the doses and breakpoints currently in use for various infections . In the context of rising ESBL prevalence globally, empirical use of orally administered amoxicillin/clavulanate in UTI is questionable . Further studies are required to determine whether the effects seen within in vitro and in vivo animal studies have clinical significance .
properties
IUPAC Name |
potassium;(2S,5R,6R)-6-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;(2R,3Z,5R)-3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O5S.C8H9NO5.K/c1-16(2)11(15(23)24)19-13(22)10(14(19)25-16)18-12(21)9(17)7-3-5-8(20)6-4-7;10-2-1-4-7(8(12)13)9-5(11)3-6(9)14-4;/h3-6,9-11,14,20H,17H2,1-2H3,(H,18,21)(H,23,24);1,6-7,10H,2-3H2,(H,12,13);/q;;+1/p-1/b;4-1-;/t9-,10-,11+,14-;6-,7-;/m11./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWHGNUUWCJZQHO-ZVDZYBSKSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)C(=O)O)C.C1C2N(C1=O)C(C(=CCO)O2)C(=O)[O-].[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=C(C=C3)O)N)C(=O)O)C.C1[C@@H]2N(C1=O)[C@H](/C(=C/CO)/O2)C(=O)[O-].[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27KN4O10S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
79198-29-1 (parent) | |
Record name | Amoxicillin mixture with Clavulanate potassium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074469004 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40225477 | |
Record name | Amoxicillin mixture with Clavulanate potassium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40225477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
602.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Augmentin | |
CAS RN |
74469-00-4 | |
Record name | Amoxicillin mixture with Clavulanate potassium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074469004 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Amoxicillin mixture with Clavulanate potassium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40225477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.